REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:5]=1[C:6](=[O:21])[CH:7]1[CH:12]([C:13]2=[O:18])[CH2:11][C:10]([CH3:19])=[C:9]([CH3:20])[CH2:8]1)([O-])=O.[S-2].[Na+].[Na+]>O>[NH2:1][C:4]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:5]=1[C:6](=[O:21])[C:7]1[CH:8]=[C:9]([CH3:20])[C:10]([CH3:19])=[CH:11][C:12]=1[C:13]2=[O:18] |f:1.2.3|
|
Name
|
5-nitro-2,3-dimethyl-1,4,4a,9a-tetrahydroanthraquinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C(C3CC(=C(CC3C(C2=CC=C1)=O)C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S-2].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 90°C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture thus formed
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 90° - 95°C for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
after cooled to 25°C
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to recover crystals
|
Type
|
WASH
|
Details
|
The crystals were washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(C=3C=C(C(=CC3C(C2=CC=C1)=O)C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |